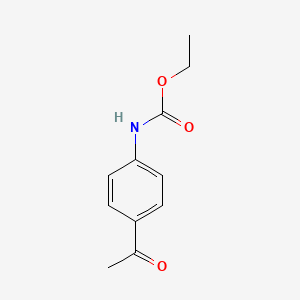ethyl N-(4-acetylphenyl)carbamate
CAS No.: 5520-79-6
Cat. No.: VC20075365
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5520-79-6 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | ethyl N-(4-acetylphenyl)carbamate |
| Standard InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |
| Standard InChI Key | YAVJICIKBWUEAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Ethyl N-(4-acetylphenyl)carbamate (systematic IUPAC name: ethyl N-[4-(acetyl)phenyl]carbamate) consists of a phenyl ring substituted with an acetyl group (–COCH₃) at the para position, linked to an ethyl carbamate group (–NHCOOCH₂CH₃). The molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol (calculated from analogous compounds ).
Crystallographic Insights
While no direct crystallographic data exist for ethyl N-(4-acetylphenyl)carbamate, studies on similar carbamates reveal critical structural trends. For example:
-
Ethyl N-[2-(hydroxyacetyl)-4-methylphenyl]carbamate (C₁₂H₁₅NO₄) crystallizes in the triclinic space group P1 with two independent molecules per unit cell, stabilized by O–H···O hydrogen bonds and π-π stacking .
-
Ethyl N-(4-methylphenyl)carbamate (C₁₀H₁₃NO₂) adopts a planar conformation due to resonance within the carbamate group .
The acetyl group in ethyl N-(4-acetylphenyl)carbamate is expected to influence packing efficiency and intermolecular interactions, potentially leading to layered or helical arrangements via hydrogen bonding between the carbonyl oxygen and N–H groups .
Table 1: Comparative Structural Data for Analogous Carbamates
Synthesis and Reaction Pathways
General Carbamate Synthesis
Carbamates are typically synthesized via:
-
Reaction of isocyanates with alcohols:
This method, exemplified in the synthesis of ethyl N-(4-methylphenyl)carbamate , often employs catalysts like zinc acetylacetonate to enhance reaction rates and purity . -
Phosgene-free routes: Newer protocols avoid toxic phosgene by using urea or oxidative carbonylation .
Proposed Synthesis for Ethyl N-(4-Acetylphenyl)Carbamate
A plausible route involves:
-
Acetylation of 4-aminophenol:
-
Carbamation with ethyl chloroformate:
This method mirrors the synthesis of ethyl [(4-methylphenyl)sulfonyl]carbamate, where sulfonylation precedes carbamation .
Table 2: Synthetic Conditions for Related Carbamates
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the acetyl and carbamate groups. Analogues like ethyl N-(4-ethoxyphenyl)carbamate show moderate solubility in ethanol and acetone .
-
Stability: Carbamates are generally hydrolytically stable under acidic conditions but degrade in alkaline environments via nucleophilic attack on the carbonyl carbon .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include:
-
N–H stretch: ~3350 cm⁻¹
-
C=O (carbamate): ~1700 cm⁻¹
-
C=O (acetyl): ~1680 cm⁻¹
-
-
NMR (predicted for CDCl₃):
-
¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, COCH₃), δ 4.15 (q, 2H, OCH₂), δ 7.45–7.70 (m, 4H, Ar–H).
-
¹³C NMR: δ 14.1 (CH₂CH₃), δ 26.8 (COCH₃), δ 63.2 (OCH₂), δ 122–140 (aromatic carbons), δ 155.5 (N–COO), δ 198.2 (COCH₃).
-
Applications and Industrial Relevance
Pharmaceutical Intermediates
Carbamates are pivotal in drug synthesis. For instance:
-
Ethyl [(4-methylphenyl)sulfonyl]carbamate is an intermediate for gliclazide, a K⁺ channel blocker used in diabetes treatment .
-
The acetyl group in ethyl N-(4-acetylphenyl)carbamate could serve as a prodrug moiety, enhancing membrane permeability .
Materials Science
Carbamates contribute to polymer crosslinking and coatings. The acetyl group may modulate thermal stability, as seen in polyurethanes derived from similar compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume